molecular formula C11H15N3O3 B6632700 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid

Cat. No. B6632700
M. Wt: 237.25 g/mol
InChI Key: OFIIAZLOHFJDFL-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the replication of various viruses, including HIV-1 and influenza A virus.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of inflammatory cytokine production, and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the replication of HIV-1 and influenza A virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid is its versatility, as it can be easily synthesized and modified to produce a range of derivatives with varying pharmacological properties. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound as a tool for the study of various cellular processes, including inflammation and viral replication, is an area of ongoing research.
Conclusion
In conclusion, this compound is a promising chemical compound with a range of potential applications in various fields of scientific research. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, the future directions for the study of this compound are numerous and promising.

Synthesis Methods

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid is synthesized using a multi-step process that involves the reaction of 2,6-dimethylmorpholine with pyrimidine-5-carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)11-12-3-9(4-13-11)10(15)16/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIIAZLOHFJDFL-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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